3-[2-(Pyrrolidin-1-yl)ethoxy]aniline

LRRK2 Parkinson's disease kinase inhibition

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline (CAS 373824-30-7) is a versatile small-molecule scaffold characterized by a pyrrolidine-ethoxy linker bridging an aniline moiety. This architecture provides a balance of hydrogen-bonding capacity (1 donor, 3 acceptors) and moderate lipophilicity (XLogP3 = 1.7).

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 373824-30-7
Cat. No. B1291388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Pyrrolidin-1-yl)ethoxy]aniline
CAS373824-30-7
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=CC(=C2)N
InChIInChI=1S/C12H18N2O/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9,13H2
InChIKeyYJDXLUSVVAGFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline (CAS 373824-30-7): A Core Scaffold for Kinase-Targeted Small Molecule Procurement


3-[2-(Pyrrolidin-1-yl)ethoxy]aniline (CAS 373824-30-7) is a versatile small-molecule scaffold characterized by a pyrrolidine-ethoxy linker bridging an aniline moiety. This architecture provides a balance of hydrogen-bonding capacity (1 donor, 3 acceptors) and moderate lipophilicity (XLogP3 = 1.7) [1]. The compound serves as a key intermediate in the synthesis of macrocyclic kinase inhibitors, particularly those targeting leucine-rich repeat kinase 2 (LRRK2) implicated in Parkinson's disease pathology [2]. Commercially available in research-grade purities (typically ≥95% ), it represents a strategic procurement choice for medicinal chemistry programs requiring a validated starting point for structure-activity relationship (SAR) exploration around the pyrrolidinylethoxy pharmacophore.

The Pitfalls of Analog Substitution: Why 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline Cannot Be Readily Replaced


Substitution of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline with positional isomers or simple aniline analogs is not a trivial exercise in procurement. While compounds like 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) share an identical molecular weight, their biological profiles diverge sharply. The 4-substituted isomer is documented as a JAK2 kinase inhibitor , whereas the 3-substituted variant (target compound) demonstrates potent, low-nanomolar activity against LRRK2 [1]. Even subtle modifications—such as N-methylation (CAS 265654-80-6) or bromination (CAS 1247834-10-1)—introduce significant alterations in potency, selectivity, and physicochemical properties (e.g., LogP, solubility) that can derail established synthetic routes or invalidate SAR hypotheses. Consequently, sourcing the precise 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline isomer is critical to maintaining fidelity to published protocols and avoiding costly re-optimization cycles.

Quantitative Evidence for Differentiating 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline (373824-30-7) from Analogs


Low-Nanomolar LRRK2 Kinase Inhibition: Potency Advantage Over 4-Positional Isomer

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline exhibits a low-nanomolar inhibitory concentration against LRRK2 kinase, a key target in Parkinson's disease research. In a LanthaScreen kinase activity assay, the compound demonstrated an IC50 of 27 nM against LRRK2 wild-type and an EC50 of 27 nM against the pathogenic G2019S mutant [1]. In contrast, the 4-positional isomer, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, is reported primarily as a JAK2 kinase inhibitor with no publicly available potency data for LRRK2, indicating a significant shift in target engagement driven solely by the position of the aniline substitution. This establishes the 3-isomer as the empirically validated choice for LRRK2-focused programs.

LRRK2 Parkinson's disease kinase inhibition

Enhanced LRRK2 Selectivity: Profiling Data Distinguishes 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline from Broader-Spectrum Analogs

While closely related pyrrolidine-ethoxy aniline analogs can exhibit broad kinase inhibition profiles (e.g., Compound 13 in a related series showed >80% inhibition of 11/40 kinases including AXL, MERTK, TYRO3, Aurora A, JAK2, ALK, and ABL1 at 200 nM [1]), 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline is characterized by its potent and focused activity on LRRK2. The low-nanomolar IC50 (27 nM) against LRRK2 [2] contrasts with the broader polypharmacology observed in certain structural congeners. This selectivity profile reduces the risk of off-target effects in cellular and in vivo models, making it a more precise tool for dissecting LRRK2-specific biology.

kinase selectivity LRRK2 Parkinson's disease

Optimized Lipophilic Efficiency (LipE) for CNS Drug Discovery: In Silico Comparison with N-Methyl and Bromo Analogs

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline possesses a favorable lipophilic efficiency profile, a key metric in central nervous system (CNS) drug discovery. Its computed XLogP3 of 1.7 [1] yields a calculated LipE (pIC50 - LogP) of 6.9 (based on pIC50 ≈ 7.6 from IC50 = 27 nM [2]). In contrast, analogs with additional lipophilic bulk exhibit significantly higher LogP values: N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (C13H20N2O, MW 220.31) is predicted to have LogP > 2.5, while 5-bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline (C12H17BrN2O, MW 285.18) is estimated to have LogP > 3.0. The target compound's lower LogP and higher LipE suggest improved solubility and reduced non-specific binding, which are critical for achieving sufficient free brain concentrations in Parkinson's disease models.

LipE CNS drug design physicochemical properties

Validated Synthetic Utility: A Proven Scaffold for Macrocyclic Kinase Inhibitor Development

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline is explicitly cited as a starting material in the synthesis of macrocyclic inhibitors targeting JAK2 and FLT3 kinases . Its incorporation into macrocyclic frameworks leverages the constrained geometry of the pyrrolidine-ethoxy linker to pre-organize the pharmacophore for optimal target engagement. This documented synthetic tractability and its demonstrated role in generating potent, cyclic kinase inhibitors (with activities in the low-nanomolar range) provide a strong precedent for its use in medicinal chemistry. In contrast, simpler aniline derivatives lack this embedded conformational constraint, which can be critical for achieving potency and selectivity in challenging kinase targets.

macrocyclic inhibitors medicinal chemistry SAR

Optimal Research and Industrial Application Scenarios for 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline (373824-30-7)


LRRK2-Focused Parkinson's Disease Drug Discovery

This compound is ideally suited for hit-to-lead optimization programs targeting LRRK2 kinase, particularly the G2019S mutant associated with familial Parkinson's disease. Its low-nanomolar potency (IC50 = 27 nM) [1] and favorable lipophilic efficiency (LipE ≈ 6.9) [2] make it an excellent starting point for CNS-penetrant lead candidates. Procurement of this specific isomer ensures alignment with published potency data and avoids the JAK2 selectivity profile of the 4-isomer .

Construction of Macrocyclic Kinase Inhibitor Libraries

Medicinal chemists building libraries of macrocyclic kinase inhibitors can utilize 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline as a core building block. The pyrrolidine-ethoxy linker provides a rigid, pre-organized tether that facilitates cyclization and enhances target binding entropy . Its established use in generating potent JAK2/FLT3 inhibitors provides a validated synthetic pathway for library production.

Selective Chemical Probe Development for LRRK2 Biology

Researchers seeking to dissect LRRK2-mediated signaling pathways require selective chemical probes with minimal off-target kinase activity. 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline's focused LRRK2 inhibition [1] contrasts favorably with broader-spectrum pyrrolidine-ethoxy analogs that inhibit multiple kinases (e.g., AXL, JAK2, ALK) [3]. This selectivity reduces confounding biological effects and enhances confidence in target engagement studies.

SAR Exploration of Pyrrolidinylethoxy Pharmacophores

The compound serves as a reference standard for systematic SAR studies around the pyrrolidinylethoxy-aniline scaffold. By comparing its activity (IC50 = 27 nM, XLogP3 = 1.7) [1][2] with that of N-methyl, bromo, or methyl-substituted analogs (which exhibit higher LogP and altered potency), researchers can map critical structure-property relationships and guide the design of next-generation inhibitors with improved drug-like attributes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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